Cas no 2655-79-0 (Acetamide, N-[2-hydroxy-1-(hydroxymethyl)ethyl]-)

Acetamide, N-[2-hydroxy-1-(hydroxymethyl)ethyl]-, is a versatile chemical compound characterized by its bifunctional hydroxyl groups and acetamide moiety. This structure imparts solubility in polar solvents and reactivity suitable for applications in organic synthesis, pharmaceutical intermediates, and polymer modification. Its hydroxyl groups enable derivatization or crosslinking, while the acetamide functionality contributes to stability and hydrogen-bonding interactions. The compound is particularly useful in the preparation of hydrophilic polymers, drug delivery systems, and specialty surfactants. Its balanced hydrophilicity and chemical reactivity make it a valuable intermediate in fine chemical and material science research. Proper handling requires adherence to standard laboratory safety protocols due to its potential irritant properties.
Acetamide, N-[2-hydroxy-1-(hydroxymethyl)ethyl]- structure
2655-79-0 structure
Product Name:Acetamide, N-[2-hydroxy-1-(hydroxymethyl)ethyl]-
CAS No:2655-79-0
MF:C5H11NO3
MW:133.145741701126
CID:1427734
PubChem ID:11804802
Update Time:2025-05-21

Acetamide, N-[2-hydroxy-1-(hydroxymethyl)ethyl]- Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-[2-hydroxy-1-(hydroxymethyl)ethyl]-
    • N-(1,3-dihydroxypropan-2-yl)acetamide
    • G40280
    • EN300-378142
    • AKOS006348517
    • QPWBBPDULLEDDG-UHFFFAOYSA-N
    • CAA65579
    • DB-188627
    • N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide
    • N-(2-hydroxy-1-hydroxymethylethyl)acetamide
    • SB84651
    • CS-0247899
    • DTXSID30473001
    • 2655-79-0
    • Z1203731713
    • SCHEMBL1861994
    • Inchi: 1S/C5H11NO3/c1-4(9)6-5(2-7)3-8/h5,7-8H,2-3H2,1H3,(H,6,9)
    • InChI Key: QPWBBPDULLEDDG-UHFFFAOYSA-N
    • SMILES: CC(NC(CO)CO)=O

Computed Properties

  • Exact Mass: 133.07393
  • Monoisotopic Mass: 133.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 90.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.8
  • Topological Polar Surface Area: 69.6Ų

Experimental Properties

  • PSA: 69.56

Acetamide, N-[2-hydroxy-1-(hydroxymethyl)ethyl]- Pricemore >>

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Acetamide, N-[2-hydroxy-1-(hydroxymethyl)ethyl]- Related Literature

Additional information on Acetamide, N-[2-hydroxy-1-(hydroxymethyl)ethyl]-

Research Brief on Acetamide, N-[2-hydroxy-1-(hydroxymethyl)ethyl]- (CAS: 2655-79-0) in Chemical Biology and Pharmaceutical Applications

Acetamide, N-[2-hydroxy-1-(hydroxymethyl)ethyl]-, with the CAS number 2655-79-0, is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. This compound, also known as N-(2-hydroxy-1-(hydroxymethyl)ethyl)acetamide, has garnered attention due to its potential applications in drug development, particularly as a building block for more complex molecules. Recent studies have explored its role in the synthesis of novel therapeutics, its biochemical properties, and its interactions with biological targets.

One of the key areas of research involving 2655-79-0 is its utility as a precursor in the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the development of glycoconjugate vaccines, where it serves as a linker molecule to enhance immunogenicity. The study demonstrated that the compound's hydroxyl groups facilitate conjugation with carbohydrate antigens, leading to improved vaccine stability and efficacy. This finding underscores its potential in addressing challenges related to vaccine design and delivery.

In addition to its role in vaccine development, Acetamide, N-[2-hydroxy-1-(hydroxymethyl)ethyl]- has been investigated for its pharmacokinetic properties. A recent preclinical study (2024) in Drug Metabolism and Disposition reported that the compound exhibits favorable absorption and distribution profiles, with low toxicity in animal models. These properties make it a promising candidate for further optimization in drug formulation, particularly for oral delivery systems. Researchers noted that its hydrophilic nature contributes to its solubility, a critical factor in bioavailability.

Another emerging application of 2655-79-0 is in the field of targeted drug delivery. A 2024 paper in Bioconjugate Chemistry described its incorporation into nanoparticle-based systems for cancer therapy. The study found that the compound's functional groups enabled efficient coupling with targeting ligands, such as antibodies or peptides, enhancing the specificity of drug delivery to tumor cells. This approach has the potential to reduce off-target effects and improve therapeutic outcomes in oncology.

Despite these advancements, challenges remain in the large-scale synthesis and purification of Acetamide, N-[2-hydroxy-1-(hydroxymethyl)ethyl]-. A 2023 review in Organic Process Research & Development highlighted the need for more efficient synthetic routes to meet industrial demands. Recent efforts have focused on green chemistry approaches, including enzymatic catalysis, to improve yield and reduce environmental impact. These developments are critical for translating laboratory-scale findings into commercially viable products.

In conclusion, Acetamide, N-[2-hydroxy-1-(hydroxymethyl)ethyl]- (2655-79-0) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications span vaccine development, drug delivery, and formulation, with ongoing studies exploring its full potential. Future research should address scalability and further elucidate its mechanistic roles in biological systems. This compound is poised to contribute significantly to the next generation of therapeutic innovations.

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